molecular formula C15H10N2O2 B3341826 Benzylideneaminoisatin CAS No. 10604-20-3

Benzylideneaminoisatin

Cat. No.: B3341826
CAS No.: 10604-20-3
M. Wt: 250.25 g/mol
InChI Key: DVZBWPYYJMHVSV-UHFFFAOYSA-N
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Description

Benzylideneaminoisatin is an organic compound that belongs to the class of Schiff bases, which are typically formed by the condensation of an amine with an aldehyde This compound is characterized by the presence of a benzylidene group attached to an aminoisatin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzylideneaminoisatin can be synthesized through a condensation reaction between benzaldehyde and aminoisatin. The reaction typically involves mixing equimolar amounts of benzaldehyde and aminoisatin in the presence of a suitable solvent, such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to facilitate the formation of the Schiff base. The reaction can be catalyzed by acids or bases to enhance the yield and reaction rate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and catalyst concentration. Continuous flow reactors and automated synthesis platforms can be employed to achieve high-throughput production of the compound with consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: Benzylideneaminoisatin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert this compound to its corresponding amine or alcohol derivatives.

    Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines or alcohols, and various substituted this compound derivatives.

Scientific Research Applications

Benzylideneaminoisatin has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for the development of new therapeutic agents.

    Medicine: this compound derivatives have shown promise as anticancer agents, enzyme inhibitors, and anti-inflammatory compounds.

    Industry: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of benzylideneaminoisatin involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it can bind to the active site of enzymes, thereby blocking their activity. In the case of its anticancer activity, this compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways. The exact molecular targets and pathways can vary depending on the specific derivative and application.

Comparison with Similar Compounds

Benzylideneaminoisatin can be compared with other Schiff bases and isatin derivatives. Similar compounds include:

    Isatin: A parent compound of this compound, known for its diverse biological activities.

    Benzylideneacetone: Another Schiff base with applications in organic synthesis and medicinal chemistry.

    Benzylidenemalononitrile: Known for its use in the synthesis of pharmaceuticals and specialty chemicals.

Uniqueness: this compound stands out due to its unique combination of a benzylidene group and an aminoisatin moiety, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential in multiple scientific research applications make it a valuable compound in the field of chemistry and medicine.

Properties

IUPAC Name

1-(benzylideneamino)indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2/c18-14-12-8-4-5-9-13(12)17(15(14)19)16-10-11-6-2-1-3-7-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZBWPYYJMHVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NN2C3=CC=CC=C3C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20706633
Record name 1-(Benzylideneamino)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20706633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10604-20-3
Record name 1-(Benzylideneamino)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20706633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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